2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
Description
This compound features a hybrid structure combining a 1,2,5-oxadiazole (furazan) ring, an acetamide backbone, and a 4-nitrophenyl group. The oxadiazole moiety is substituted with an amino group at position 3, while the acetamide chain is functionalized with a (Z)-configured aminoxy group linked to a methylideneamino-1,2,5-oxadiazol-3-yl unit.
Properties
IUPAC Name |
2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O5/c12-10(9-11(13)17-23-15-9)16-22-5-8(19)14-6-1-3-7(4-2-6)18(20)21/h1-4H,5H2,(H2,12,16)(H2,13,17)(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOBKYVYBJVGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416447 | |
| Record name | AC1NSH2Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-27-1 | |
| Record name | AC1NSH2Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The mixture is stirred for an hour, followed by filtration and purification through flash column chromatography . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes reduction to form a 4-aminophenyl derivative, a critical reaction for modifying bioactivity or enabling further functionalization.
| Reaction Conditions | Reducing Agent | Product | Yield | References |
|---|---|---|---|---|
| Catalytic hydrogenation (H₂, Pd/C) | Hydrogen gas, palladium catalyst | 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-aminophenyl)acetamide | 85–90% | |
| Chemical reduction | SnCl₂ in HCl | Same as above | 75–80% |
Mechanistic Insight :
The nitro group (–NO₂) is reduced to an amine (–NH₂) via intermediates (e.g., nitroso, hydroxylamine). Catalytic hydrogenation proceeds through adsorption of H₂ on the catalyst surface, while SnCl₂ acts as a two-electron donor in acidic media.
Hydrolysis of the Acetamide Moiety
The acetamide group can hydrolyze under acidic or basic conditions to generate a carboxylic acid derivative.
Key Observations :
-
Acidic conditions favor protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.
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Base-mediated hydrolysis generates a carboxylate anion, stabilized in aqueous medium .
Oxadiazole Ring Functionalization
The 1,2,5-oxadiazole (furazan) ring participates in electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-amino-1,2,5-oxadiazole derivative | 60% | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonated oxadiazole derivative | 55–60% |
Cycloaddition with Dienophiles
| Dienophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 80°C | Fused bicyclic adduct | 50% |
Mechanistic Notes :
-
Nitration occurs at the electron-rich C3 position of the oxadiazole ring due to resonance stabilization .
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Diels-Alder reactions exploit the oxadiazole’s diene character, forming six-membered transition states .
Imino Group Reactivity
The imino (–NH–C=N–) group participates in tautomerism and condensation reactions.
| Reaction | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Tautomerization | pH adjustment | Keto-enol tautomers | – | |
| Schiff base formation | Aldehydes/ketones | Hydrazone derivatives | 60–70% |
Structural Impact :
Tautomerization equilibria influence solubility and binding affinity in biological systems.
Cross-Coupling Reactions
The aromatic nitro group and oxadiazole nitrogen enable transition-metal-catalyzed couplings.
| Reaction | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–75% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-arylacetamide derivatives | 65% |
Thermal Decomposition
Under pyrolysis, the compound degrades into smaller heterocyclic fragments.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| 250–300°C (N₂ atmosphere) | CO, NH₃, nitriles, aromatic residues | Radical chain scission of oxadiazole |
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as an antimicrobial agent . Research indicates that derivatives of oxadiazole compounds can inhibit bacterial growth and possess antifungal properties. The incorporation of nitro groups enhances the antimicrobial efficacy by facilitating electron transfer mechanisms that disrupt microbial cell functions .
Anticancer Activity
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows for interaction with various biological targets, potentially leading to the development of new anticancer therapies. Preliminary in vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and inducing oxidative stress in cancer cells .
Agricultural Uses
The compound's nitrogen content makes it a candidate for use in developing new fertilizers or pesticides. Nitrogen-rich compounds are essential for plant growth and can enhance crop yields. Additionally, their application in pest control could provide an environmentally friendly alternative to conventional pesticides .
Materials Science
In materials science, compounds containing oxadiazole rings are explored for their use in developing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide involves interactions with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic system (oxadiazole and nitrophenyl-acetamide) and stereospecific (Z)-configuration. Below is a comparative analysis with structurally related analogs:
| Compound Name | Key Structural Features | Biological Activity | Differentiating Factors | Reference |
|---|---|---|---|---|
| Target Compound | 4-Amino-1,2,5-oxadiazol-3-yl, (Z)-aminoxy, 4-nitrophenyl-acetamide | Hypothesized kinase inhibition or antimicrobial activity | Unique stereochemistry and oxadiazole-amino synergy | - |
| N-(2-Nitrophenyl)Acetamide | Simple nitrophenyl-acetamide | Moderate antimicrobial activity | Lacks oxadiazole and aminoxy groups, limiting reactivity | |
| 2-Cyano-N-(2-Nitrophenyl)Acetamide | Cyano substituent on acetamide | Enhanced solubility and reactivity in nucleophilic additions | Absence of heterocyclic systems reduces target specificity | |
| N-(4-Fluoro-2-Methyl-6-Nitrophenyl)Acetamide | Fluoro and methyl substituents | Potent antibacterial activity against resistant strains | Electron-withdrawing fluoro group increases bioavailability vs. amino-oxadiazole | |
| N-[4-(3,4-Diethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-(4-Fluorophenoxy)Acetamide | Diethoxyphenyl-oxadiazole, fluorophenoxy | Anticancer or anti-inflammatory (predicted) | Bulkier aryl groups reduce membrane permeability compared to 4-nitrophenyl |
Biological Activity
The compound 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The molecular formula for the compound is . The synthesis typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The product can be purified through recrystallization methods to yield a high-purity compound suitable for biological testing.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Antimicrobial Properties : The oxadiazole moiety is known to disrupt bacterial cell wall synthesis, leading to bactericidal effects. Studies have shown that derivatives containing oxadiazole rings exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Recent research highlights the potential of oxadiazole derivatives in cancer therapy. The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies suggest that it binds effectively to these targets, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives, including our compound. It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound?
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm) and carbon backbone.
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- X-ray Crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonds between amino and nitro groups) .
Q. What safety precautions are recommended during synthesis?
- Use fume hoods for handling volatile solvents (DMF, chloroacetyl chloride).
- Wear PPE (gloves, goggles) to avoid skin/eye contact.
- Neutralize acidic/basic waste before disposal .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions?
Statistical DoE (e.g., factorial design) identifies critical variables (temperature, stoichiometry, solvent polarity) to maximize yield. For instance:
- Factors : Reaction time (6–24 hrs), temperature (25–60°C), and base equivalents (1–2 mol).
- Response Surface Modeling : Predicts optimal conditions (e.g., 12 hrs, 40°C, 1.5 mol base) to reduce trial-and-error experimentation .
Q. What computational tools aid in predicting reactivity and stability?
- Quantum Chemical Calculations (DFT) : Simulate electron distribution to identify nucleophilic/electrophilic sites (e.g., oxadiazole ring reactivity).
- Molecular Dynamics (MD) : Model solvation effects in DMF/water mixtures to improve crystallization.
- ICReDD’s Workflow : Combines computation and experimental data to refine synthetic pathways (e.g., selecting optimal leaving groups) .
Q. How to address contradictions in biological activity data?
If conflicting bioactivity results arise (e.g., antimicrobial vs. inactive reports):
- Re-evaluate purity : Use HPLC to confirm >95% purity.
- Assay Conditions : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922).
- Structure-Activity Relationship (SAR) : Modify the nitro group to CF₃ or OMe to test electronic effects .
Q. What strategies resolve crystallographic disorder in X-ray structures?
- Twinned Refinement : Apply SHELXL to model disordered nitro group orientations.
- Hydrogen Bond Analysis : Compare observed H-bond distances (e.g., N–H···O=C, 2.8–3.0 Å) with literature to validate packing .
Q. How to design a scalable reactor for gram-scale synthesis?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro group reduction).
- Membrane Separation : Isolate intermediates via nanofiltration to reduce downstream purification .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar syntheses?
Discrepancies often arise from:
Q. How to reconcile conflicting NMR assignments for the oxadiazole moiety?
- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to resolve ambiguous peaks.
- Comparative Analysis : Cross-check with structurally validated analogs (e.g., 3-amino-1,2,5-oxadiazole derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
